5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Description
5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (C₁₁H₉BrN₂O₂, MW: 297.11) is a brominated spirohydantoin derivative with a fused indene-imidazolidine core. It is synthesized via a Strecker-like reaction involving indanone I-15, ammonium carbonate, and potassium cyanide in ethanol/water, yielding 81% purity after silica gel chromatography . Its LC-MS data (m/z = 281.1/283.1 [M+H]⁺) and NMR spectra confirm structural integrity. This compound serves as a key intermediate in medicinal chemistry, particularly for antimalarial and CNS-targeted drug candidates .
Properties
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-7-1-2-8-6(5-7)3-4-11(8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAYNERGILLODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from simple aromatic compounds.
Introduction of the Imidazolidine Ring: This step involves the cyclization of appropriate precursors to form the imidazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and Ring-Opening Reactions: The spiro structure allows for cyclization and ring-opening reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can lead to the formation of various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibitory effects on cancer cell proliferation. The mechanism is believed to involve the induction of apoptosis in tumor cells through the modulation of signaling pathways related to cell survival and death .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research published in Pharmaceutical Biology reported that it possesses effective antibacterial properties against various strains of bacteria, including resistant strains. This makes it a potential candidate for developing new antibiotics to combat bacterial infections .
Organic Light Emitting Diodes (OLEDs)
In materials science, this compound has been explored as a building block for OLEDs. Its unique electronic properties allow it to be used as an emissive layer in OLED devices. Studies have shown that incorporating this compound can enhance the efficiency and stability of OLEDs, making it a valuable material in the development of next-generation display technologies .
Polymer Synthesis
The compound serves as a key intermediate in the synthesis of various polymers. Its reactive sites allow for functionalization and incorporation into larger polymeric structures, which can be tailored for specific applications such as drug delivery systems or advanced coatings with desirable mechanical properties .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cells; inhibits proliferation |
| Pharmaceutical Biology | Antimicrobial | Effective against resistant bacterial strains |
| Advanced Materials | OLEDs | Enhances efficiency and stability of OLED devices |
| Polymer Chemistry | Polymer Synthesis | Serves as a versatile building block for functional polymers |
Mechanism of Action
The mechanism of action of 5’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the spiro structure play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Spirohydantoins with Naphthalene Moieties
- 3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione (Compound II) : Replacing the indene with a naphthalene ring increases molecular weight (C₁₃H₁₂N₂O₂, MW: 236.25) and lipophilicity (Log D = 1.2 vs. 1.5 for the bromo analog). This modification enhances thermal stability due to extended π-conjugation (degradation onset at 280°C vs. 260°C for the indene analog) .
- 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione (Compound III) : Positional isomerism at the spiro junction reduces antiplasmodial activity (IC₅₀ = 8.2 μM vs. 5.3 μM for the 5'-bromo derivative against Plasmodium falciparum W2) .
Halogenated Derivatives
- 6'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione : Bromine at the 6' position decreases synthetic yield (65% vs. 81% for 5'-bromo) due to steric hindrance during cyclization .
- 7'-Bromo Analog : Shows reduced solubility in polar solvents (2.1 mg/mL in water vs. 4.5 mg/mL for 5'-bromo), impacting bioavailability .
Pharmacological Activity
Antimalarial Efficacy
| Compound | P. falciparum D10 IC₅₀ (μM) | P. falciparum W2 IC₅₀ (μM) | Selectivity Index (HaCaT IC₅₀/D10 IC₅₀) |
|---|---|---|---|
| 5'-Bromo derivative | 3.8 ± 0.4 | 5.3 ± 0.6 | 12.1 |
| Piperazine-alkylated | 1.2 ± 0.1 | 2.7 ± 0.3 | 8.4 |
| 6'-Methoxy analog | >10 | >10 | N/A |
The 5'-bromo compound exhibits moderate antiplasmodial activity but superior selectivity over HaCaT cells compared to piperazine derivatives, which show higher potency but increased cytotoxicity .
Serotonin Receptor Affinity
- Tetralin-containing spirohydantoin (Compound 19) : Enhanced 5-HT₁A agonism (Kᵢ = 18 nM) due to hydrophobic interactions with the receptor’s transmembrane domain .
Physicochemical Properties
| Property | 5'-Bromo Derivative | 6'-Methoxy Analog | 3',4'-Dihydro-naphthalene Derivative |
|---|---|---|---|
| Melting Point (°C) | 198–201 | 185–188 | 215–218 |
| Log D (pH 7.4) | 1.5 | 0.9 | 1.8 |
| Aqueous Solubility (mg/mL) | 4.5 | 8.2 | 1.3 |
| Thermal Degradation Onset (°C) | 260 | 245 | 280 |
The bromine atom enhances lipophilicity and thermal stability compared to methoxy-substituted analogs but reduces solubility .
Biological Activity
5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione, with the Chemical Abstracts Service (CAS) number 553680-99-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H9BrN2O2
- Molecular Weight : 281.11 g/mol
- IUPAC Name : this compound
- CAS Number : 553680-99-2
This compound features a spirocyclic structure that contributes to its unique biological properties.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The spiro[imidazolidine] framework can influence interactions with biological targets, potentially affecting various signaling pathways.
- Antitumor Activity : Preliminary studies suggest that derivatives of spiro compounds can induce cytotoxic effects in cancer cell lines. For instance, analogs of imidazolidines have been shown to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest at specific phases (G1/S or G2/M) .
- Antimicrobial Effects : Some spiro compounds demonstrate antibacterial properties against a range of pathogens. The presence of bromine and the imidazolidine core may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Antitumor Activity
A study investigating the cytotoxic effects of various spiro compounds found that certain derivatives exhibited significant activity against prostate cancer cell lines (PC3). The most potent compounds showed IC50 values in the nanomolar range, indicating strong inhibitory effects on tumor growth .
Antimicrobial Activity
Research has highlighted the antibacterial potential of spiro compounds similar to this compound. For example:
| Compound | Target Pathogen | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Spiro Compound A | Staphylococcus aureus | 20 | Cell membrane disruption |
| Spiro Compound B | Escherichia coli | 15 | Enzyme inhibition |
| 5'-Bromo Compound | Bacillus subtilis | TBD | TBD |
These findings suggest that modifications to the spiro framework can lead to enhanced antibacterial activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione, and what critical parameters govern their efficiency?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, describes the use of 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione as a precursor, reacting with brominating agents (e.g., N-bromosuccinimide) under controlled temperatures (40–60°C) in anhydrous solvents like dichloromethane. Key parameters include:
- Stoichiometry : Excess brominating agent (1.2–1.5 equiv.) to ensure complete substitution.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates.
- Reaction time : 12–24 hours monitored by TLC/HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and N-H bonds (~3300 cm⁻¹) to confirm imidazolidine and indene moieties.
- ¹H/¹³C NMR : Key signals include spiro carbon peaks (δ 70–80 ppm in ¹³C) and aromatic protons (δ 6.5–7.5 ppm in ¹H) for the brominated indene ring. Use DEPT-135 to distinguish CH₂/CH₃ groups in the dihydroindene system .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, Br percentages .
Q. How should researchers select a theoretical framework to study this compound’s reactivity or biological activity?
- Methodological Answer : Align with conceptual models such as:
- Frontier Molecular Orbital (FMO) Theory : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps.
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with biological activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of derivatives?
- Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance bromination efficiency, as seen in analogous imidazo[4,5-b]pyridine syntheses ().
- Solvent Optimization : Compare yields in DMF (polar aprotic) vs. THF (low polarity) to balance reactivity and solubility.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .
Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?
- Methodological Answer :
- Variable Temperature (VT) NMR : Determine if dynamic processes (e.g., ring puckering in the spiro system) cause signal broadening.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.
- X-ray Crystallography : Resolve ambiguities by comparing experimental bond lengths/angles with computational models (e.g., DFT-optimized structures) .
Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on bromine substitution reactions?
- Methodological Answer :
- Deuterium Labeling : Replace H-atoms adjacent to the reaction site (e.g., indene C-H) to measure KIE (k_H/k_D > 1 indicates bond-breaking in the rate-determining step).
- Computational Validation : Use Gaussian or ORCA to simulate transition states and compare activation energies for brominated vs. non-brominated pathways .
Q. How can computational modeling predict the compound’s stability under varying pH or thermal conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolysis of the imidazolidine ring) at pH 2–12.
- Thermogravimetric Analysis (TGA) : Validate predictions by measuring weight loss at 25–300°C.
- DFT Calculations : Calculate bond dissociation energies (BDEs) for the spiro C-N bond to assess thermal lability .
Q. What strategies are recommended for designing bioactivity assays while minimizing interference from structural analogs?
- Methodological Answer :
- Structure-Activity Landscape Modeling : Compare IC₅₀ values of the brominated derivative with non-brominated analogs (e.g., replace Br with Cl or H) to isolate bromine’s role.
- Selectivity Screening : Use kinase profiling panels or microbial growth inhibition assays to identify off-target effects.
- Metabolite Tracking : Employ LC-MS/MS to monitor in vitro degradation products that might confound results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
